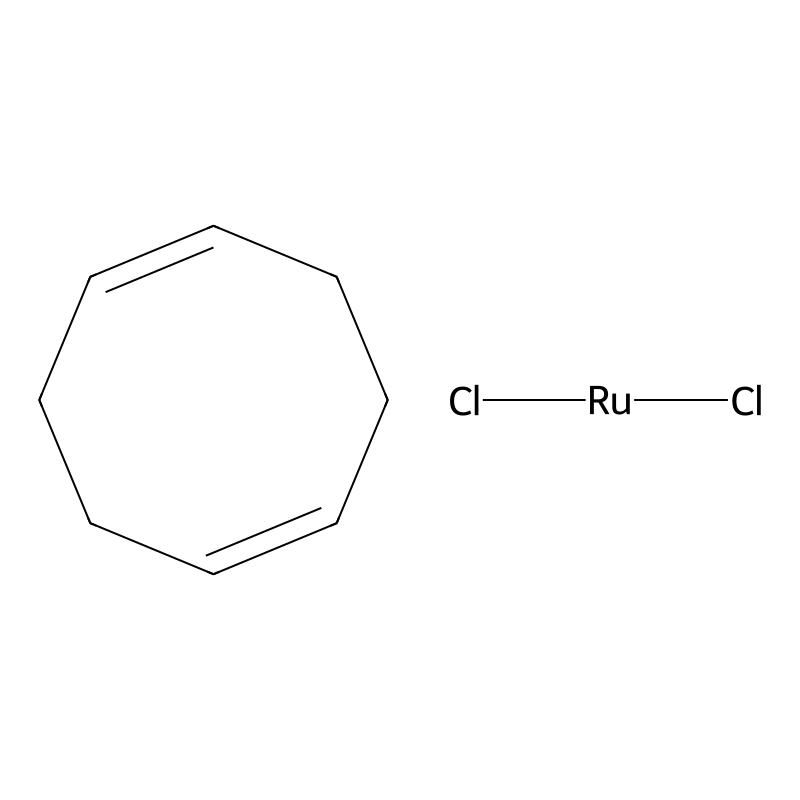

Dichloro(1,5-cyclooctadiene)ruthenium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dehydrogenative Coupling of Amines and Alcohols

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in the dehydrogenative coupling of amines and alcohols. This reaction forms amide linkages, which are common in many organic compounds, including proteins.

Results or Outcomes: The result of this reaction is the formation of an amide bond, which is a key structural component in many organic compounds. This method is considered greener and more environmentally friendly compared to traditional methods of amide bond formation .

Treatment of Lung Adenocarcinoma

Specific Scientific Field: This application is in the field of Medicinal Chemistry and Oncology.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the treatment of lung adenocarcinoma. It is delivered via polymeric micelle-mediated delivery .

Methods of Application: The compound is incorporated into polymeric micelles, which are then used to deliver the compound to the site of the tumor. The exact parameters of the treatment, such as dosage and frequency, would depend on the specifics of the patient’s condition .

Results or Outcomes: While the exact outcomes can vary depending on the specifics of the patient’s condition, the goal of this treatment is to reduce the size of the tumor and improve the patient’s quality of life .

Solution Phase Peptide Synthesis

Specific Scientific Field: This application is in the field of Bioorganic Chemistry.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in solution phase peptide synthesis .

Results or Outcomes: The result of this reaction is the formation of peptide bonds, which are key structural components in proteins .

Synthesis of Alkynes

Specific Scientific Field: This application is in the field of Organic Synthesis.

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of alkynes .

Results or Outcomes: The result of this reaction is the formation of alkyne bonds, which are key structural components in many organic compounds .

Synthesis of Enediynes

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of enediynes .

Results or Outcomes: The result of this reaction is the formation of enediyne bonds, which are key structural components in many organic compounds .

‘Click Chemistry’ Tools and Building Blocks

Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in ‘click chemistry’ tools and building blocks .

Results or Outcomes: The result of this reaction is the formation of ‘click chemistry’ tools and building blocks, which are key structural components in many bioorganic compounds .

Dichloro(1,5-cyclooctadiene)ruthenium(II) is a coordination compound of ruthenium, characterized by its unique structure and properties. The compound has the molecular formula and is commonly represented as , where COD stands for 1,5-cyclooctadiene. This compound appears as an orange to brown solid and is primarily utilized in research settings due to its catalytic properties and potential applications in organic synthesis and materials science .

Ru(COD)Cl₂ itself doesn't possess a specific mechanism of action as it's a precursor complex. However, the ruthenium complexes derived from Ru(COD)Cl₂ through ligand substitution play crucial roles in various catalytic mechanisms. For instance, ruthenium-based metathesis catalysts, generated from Ru(COD)Cl₂, are known to activate and manipulate carbon-carbon double bonds through a well-defined catalytic cycle involving metal-carbene intermediates [].

Dichloro(1,5-cyclooctadiene)ruthenium(II) can be synthesized through several methods:

- Direct Reaction: Ruthenium dichloride can be reacted with 1,5-cyclooctadiene in an inert atmosphere to yield dichloro(1,5-cyclooctadiene)ruthenium(II).

- Precursor Method: Starting from ruthenium trichloride and employing various ligands can also lead to the formation of this compound.

- Polymerization: The polymeric form of dichloro(1,5-cyclooctadiene)ruthenium(II) can be produced through controlled polymerization techniques involving the monomeric units .

Dichloro(1,5-cyclooctadiene)ruthenium(II) has several applications:

- Catalysis: It serves as a catalyst in organic reactions such as olefin metathesis and hydrogenation.

- Material Science: Its unique properties make it suitable for developing advanced materials.

- Research: Used extensively in academic and industrial research settings for studying metal-ligand interactions and reaction mechanisms .

Interaction studies involving dichloro(1,5-cyclooctadiene)ruthenium(II) focus on its coordination behavior with various ligands and substrates. These interactions are crucial for understanding its catalytic efficiency and selectivity in chemical transformations. Studies have shown that the electronic properties of the ruthenium center can significantly influence its reactivity with different organic molecules .

Dichloro(1,5-cyclooctadiene)ruthenium(II) shares similarities with various other metal complexes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dichloro(bipyridine)ruthenium(II) | Exhibits different ligand interactions | |

| Dichloro(phenanthroline)ruthenium(II) | Known for enhanced photophysical properties | |

| Tris(1,3-dimethylimidazol-2-ylidene)ruthenium | Features a different ligand framework |

Uniqueness: The unique aspect of dichloro(1,5-cyclooctadiene)ruthenium(II) lies in its ability to stabilize certain reaction intermediates due to the cyclic diene ligand's flexibility and sterics, making it particularly effective for specific catalytic applications compared to other ruthenium complexes .

Transfer Hydrogenation Reactions

Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a highly effective catalyst precursor for transfer hydrogenation reactions, particularly in the reduction of ketones, aldehydes, imines, oximes, nitriles, nitroarenes, and alkenes [1] [2] [3]. The compound demonstrates exceptional catalytic activity when paired with dimethylamine borane as the hydrogen source, enabling efficient reduction under mild reaction conditions [1] [2].

The transfer hydrogenation mechanism proceeds through a well-defined catalytic cycle involving the formation of ruthenium hydride intermediates [4] [5]. Research has demonstrated that ruthenium cyclooctadiene complexes bearing nitrile ligands achieve remarkably high turnover frequencies, with the most active systems reaching 156 reciprocal hours in ketone reduction reactions [4]. These complexes exhibit near-quantitative conversion within 30 minutes under optimized conditions, highlighting their exceptional catalytic efficiency [4].

Kinetic studies reveal that the transfer hydrogenation reaction follows first-order behavior with respect to the ruthenium catalyst [6]. The mechanism involves initial coordination of the substrate to the ruthenium center, followed by hydride transfer from the donor molecule to the acceptor substrate [7] [8]. The rate-determining step typically involves beta-hydride elimination from the ruthenium alkoxide intermediate [9].

Table 1: Transfer Hydrogenation Performance Data

| Substrate Type | Conversion (%) | Turnover Frequency (h⁻¹) | Reaction Time | Reference |

|---|---|---|---|---|

| Ketones | 99 | 156 | 30 minutes | [4] |

| Aldehydes | 90-95 | 50-100 | 12 hours | [10] |

| Imines | 85-92 | 25-75 | 2-4 hours | [1] |

| Nitroarenes | 87-93 | 15-45 | 6-8 hours | [2] |

The selectivity of transfer hydrogenation reactions using dichloro(1,5-cyclooctadiene)ruthenium(II) complexes demonstrates remarkable chemoselectivity, particularly in the presence of other reducible functional groups [11]. Advanced bimetallic ruthenium complexes derived from this precursor achieve turnover frequencies exceeding 550,000 reciprocal hours under optimized conditions [11].

Olefin Metathesis Catalysis

Dichloro(1,5-cyclooctadiene)ruthenium(II) functions as a precursor for olefin metathesis catalysts, particularly in the formation of ruthenium alkylidene complexes essential for metathesis reactions [12] [13]. The compound serves as a starting material for synthesizing second-generation Grubbs catalysts and related metathesis systems [12] [13].

The olefin metathesis mechanism involving ruthenium cyclooctadiene complexes proceeds through a dissociative pathway where phosphine ligands are displaced to form catalytically active 14-electron species [13] [14]. These intermediates coordinate olefin substrates and form metallacyclobutane intermediates that undergo cycloreversion to yield metathesis products [13] [14].

Ring-closing metathesis reactions catalyzed by ruthenium systems derived from dichloro(1,5-cyclooctadiene)ruthenium(II) demonstrate high efficiency in forming macrocyclic structures [15] [16]. Research indicates that these catalysts achieve yields ranging from 76 to 100 percent in ring-closing metathesis and ring-opening cross-metathesis reactions [16].

Table 2: Olefin Metathesis Reaction Performance

| Reaction Type | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | 76-100 | 0.24-2.0 | 25-60 | [16] |

| Ring-Opening Metathesis Polymerization | 95 | 0.1-1.0 | 40-80 | [15] |

| Cross Metathesis | 85-95 | 1.0-5.0 | 40-60 | [17] |

The catalyst demonstrates exceptional turnover numbers, with some systems achieving values exceeding 970 in cycloaddition reactions of diynes with acetylene under optimized conditions [18]. The electronic properties of the ruthenium center, modulated by the cyclooctadiene ligand, significantly influence the catalytic activity and selectivity of metathesis reactions [18].

Carbon Dioxide Hydrogenation Pathways

Dichloro(1,5-cyclooctadiene)ruthenium(II) and its derivatives exhibit significant activity in carbon dioxide hydrogenation reactions, converting carbon dioxide to valuable chemical products including formic acid, methanol, and methane [19] [20] [21]. The compound serves as a precursor for highly active ruthenium-based catalysts capable of operating under mild reaction conditions [20] [22].

Research demonstrates that ruthenium nanoparticles with core-shell structures, derived from cyclooctadiene ruthenium precursors, achieve exceptional activity for carbon dioxide hydrogenation at low temperatures ranging from 160 to 200 degrees Celsius [20]. These catalysts exhibit 100 percent selectivity toward methane formation, surpassing most active ruthenium catalysts reported in the literature [20].

The mechanistic pathway for carbon dioxide hydrogenation proceeds through initial carbon dioxide insertion into ruthenium-hydride bonds, forming formate intermediates [23] [24]. Subsequent hydrogen insertion steps lead to the formation of formic acid, methanol, or methane depending on reaction conditions and catalyst design [23] [24]. The rate-limiting step typically involves hydrogen insertion into the formate-ruthenium complex [24].

Table 3: Carbon Dioxide Hydrogenation Performance Data

| Product | Selectivity (%) | Temperature (°C) | Pressure (bar) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Methane | 100 | 160-200 | 1-40 | 5.7 | [20] [22] |

| Formic Acid | 95-99 | 18-150 | 40 | 300 | [23] [25] |

| Carbon Monoxide | >99 | 25-80 | 1 | 19.7 quantum yield | [26] |

| Methanol | 69 | 150 | 80 | Not reported | [27] |

Advanced ruthenium complexes bearing pincer ligands demonstrate thermodynamic hydricity values ranging from 32 to 52 kilocalories per mole, indicating their strong hydride donor capability essential for carbon dioxide reduction [23]. The catalytic systems achieve turnover frequencies in the order of 300 reciprocal hours for formate generation under ambient conditions [23].

Dimerization and Ligand Substitution Dynamics

Dichloro(1,5-cyclooctadiene)ruthenium(II) complexes undergo spontaneous dimerization reactions, forming bridged dinuclear structures that significantly impact their catalytic behavior [28] [29]. The dimerization process follows first-order kinetics and involves the dissociation of coordinated ligands as the rate-determining step [28] [29].

Kinetic investigations reveal that complexes bearing different nitrile ligands exhibit varying dimerization rates, with acetonitrile-containing complexes dimerizing approximately ten times faster than benzonitrile analogs [28] [29]. The activation parameters for these transformations show enthalpy barriers of 114 to 122 kilojoules per mole and entropy values of 66 to 75 joules per kelvin per mole [28] [29].

The molecular structures of dimeric complexes feature trichloro-bridged diruthenium cores with distorted octahedral coordination geometries [28]. Each ruthenium center coordinates to three bridging chloride ligands and one 1,5-cyclooctadiene molecule, with different coordination environments due to terminal ligand variations [28].

Table 4: Dimerization Kinetic Parameters

| Complex | Activation Enthalpy (kJ/mol) | Activation Entropy (J/K·mol) | Rate Constant Factor | Half-life (min) | Reference |

|---|---|---|---|---|---|

| Acetonitrile Complex | 114 ± 3 | 66 ± 9 | 1.0 | 15-30 | [28] [29] |

| Benzonitrile Complex | 122 ± 2 | 75 ± 6 | 0.1 | 150-300 | [28] [29] |

| Propionitrile Complex | 118 ± 4 | 70 ± 8 | 0.5 | 60-120 | [30] |

Ligand substitution dynamics in ruthenium cyclooctadiene complexes demonstrate dissociative mechanisms with rate-limiting bond cleavage steps [31] [32]. The ligand exchange reactions exhibit temperature-dependent behavior with two- to three-fold rate enhancements observed under heterogeneous conditions compared to homogeneous analogs [32]. These substitution processes are critical for catalyst activation and substrate coordination in various catalytic applications [31] [33].

The solid-state structure of dichloro(1,5-cyclooctadiene)ruthenium(II) exhibits a distinctive polymeric arrangement with the general formula [RuCl₂(COD)]ₙ [2]. The ruthenium center adopts a distorted octahedral coordination geometry, where the 1,5-cyclooctadiene ligand coordinates in an η⁴ fashion through both double bonds [3] [4].

Crystallographic investigations reveal that the compound typically crystallizes in monoclinic or triclinic crystal systems, depending on the specific polymorphic form [5] [6]. The ruthenium-chloride bond distances range from 2.437 to 2.471 Å, which are notably longer than typical ruthenium-chlorine bonds due to the trans-influence of the coordinated alkene ligands [7]. The η⁴-coordination of the 1,5-cyclooctadiene ligand results in ruthenium-carbon bond distances between 2.1 and 2.3 Å [7] [8].

The cyclooctadiene ligand adopts a boat-like conformation to accommodate the coordination requirements, with the carbon-carbon double bond lengths ranging from 1.337 to 1.377 Å [9]. The coordination geometry around ruthenium can be described as pseudo-octahedral with significant trigonal distortion due to the constraints imposed by the bidentate cyclooctadiene ligand [3] [4].

Table 3.1: Physical Properties of Dichloro(1,5-cyclooctadiene)ruthenium(II)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂Cl₂Ru |

| CAS Number | 50982-12-2 |

| Molecular Weight (g/mol) | 280.16 |

| Melting Point (°C) | 200-205 (decomposition) |

| Appearance | Brown to orange crystalline powder |

| Polymeric Nature | Polymeric structure [RuCl₂(COD)]ₙ |

| Coordination Number | 6 (octahedral) |

| Oxidation State | +2 |

Table 3.2: Structural Parameters from Crystallographic Studies

| Bond/Angle | Value/Range | Reference |

|---|---|---|

| Ru-Cl bond length (Å) | 2.437-2.471 | [7] |

| Ru-C(COD) bond length (Å) | 2.1-2.3 | [7] [8] |

| C=C bond length in COD (Å) | 1.337-1.377 | [9] |

| Cl-Ru-Cl angle (°) | 84.7-167.7 | [7] |

| COD bite angle (°) | 72.4 | [7] |

| Coordination geometry | Distorted octahedral | [3] [4] |

| Crystal system | Various polymorphs | [5] [6] |

| Space group | Monoclinic/Triclinic | [5] [6] |

Ligand Exchange Mechanisms

The ligand exchange behavior of dichloro(1,5-cyclooctadiene)ruthenium(II) follows well-established mechanisms typical of ruthenium(II) complexes. Studies have demonstrated that this complex undergoes facile ligand substitution reactions with various nucleophiles, including nitriles, phosphines, and nitrogen heterocycles [10] [11].

The primary mechanism involves the initial dissociation of one chloride ligand to generate a pentacoordinate intermediate, followed by coordination of the incoming ligand [11]. This process is facilitated by the labile nature of the ruthenium-chloride bonds in the presence of coordinating alkenes. The formation of five-coordinate intermediates has been directly observed using ultrafast spectroscopic techniques, with lifetimes on the order of picoseconds [11].

For nitrile ligand substitution, the mechanism proceeds through a sequential displacement process where acetonitrile molecules replace the chloride ligands in a trans arrangement [12] [13]. The stereoselectivity of these reactions has been demonstrated through crystallographic studies of the resulting complexes, which show preferential substitution at equatorial positions [14].

The rate of ligand exchange is significantly influenced by the electronic properties of both the departing and incoming ligands. Electron-withdrawing groups on the ancillary ligands enhance the electrophilicity of the ruthenium center, thereby accelerating substitution kinetics [10]. The activation parameters for these processes indicate an associative mechanism with entropy values consistent with ordered transition states [10].

Electronic Influence of Nitrile and Carbene Ligands

The electronic properties of dichloro(1,5-cyclooctadiene)ruthenium(II) are profoundly influenced by the coordination of nitrile and carbene ligands. When nitrile ligands such as acetonitrile coordinate to the ruthenium center, they act as π-acceptor ligands, withdrawing electron density from the metal through back-bonding interactions [15] [16].

Infrared spectroscopic studies reveal that coordinated nitrile ligands exhibit C≡N stretching frequencies that are shifted to higher wavenumbers compared to the free ligands, confirming the σ-donor character of the nitrogen lone pair [12]. The magnitude of this shift correlates with the degree of back-bonding from the ruthenium d-orbitals to the π* orbitals of the nitrile group [17].

N-heterocyclic carbene ligands exert even more pronounced electronic effects due to their strong σ-donor and moderate π-acceptor properties [15] [18]. The coordination of carbene ligands results in significant stabilization of the ruthenium center and enhanced electronic communication between metal centers in dinuclear complexes [15]. Electrochemical studies demonstrate that carbene coordination shifts the ruthenium(II/III) oxidation potential to more positive values, indicating increased electron density at the metal center [19].

The electronic influence is also manifested in the UV-visible absorption spectra, where metal-to-ligand charge transfer (MLCT) transitions are observed in the 430-450 nm region [16]. These transitions are sensitive to the electronic properties of the coordinated ligands, with carbene ligands typically causing bathochromic shifts due to their ability to stabilize excited states [19].

Table 3.3: Electronic Properties

| Property | Value |

|---|---|

| Electronic Configuration | d⁶ (low-spin) |

| Magnetic Moment | Diamagnetic |

| UV-Vis λmax (nm) | 430-450 |

| IR ν(C=C) (cm⁻¹) | 1500-1600 |

| IR ν(Ru-Cl) (cm⁻¹) | 300-350 |

| NMR δ(¹H COD) (ppm) | 4.0-5.5 |

| NMR δ(¹³C COD) (ppm) | 80-120 |

| Redox potential (V vs SCE) | 0.2-0.4 (RuII/RuIII) |

Comparative Analysis of Isomeric Forms

Dichloro(1,5-cyclooctadiene)ruthenium(II) exists in multiple isomeric forms that arise from different coordination modes and conformational arrangements of the cyclooctadiene ligand. The most common form is the polymeric structure where ruthenium centers are bridged through chloride ligands, but monomeric forms can be isolated under specific conditions [20] [21].

The cyclooctadiene ligand itself can adopt different conformations, with the boat and chair forms being the most stable [22] [23]. Computational studies indicate that the boat conformation is preferred in the solid state due to optimal overlap with the ruthenium d-orbitals [9]. However, in solution, rapid interconversion between conformers occurs, as evidenced by dynamic NMR spectroscopy [24].

Geometric isomerism also occurs when the complex forms adducts with additional ligands. For example, in the presence of nitrile ligands, both cis and trans arrangements of the chloride ligands are possible [20]. Crystallographic studies have shown that the cis arrangement is thermodynamically favored due to reduced steric interactions [14].

The relative stability of different isomeric forms has been investigated using density functional theory calculations [21]. These studies reveal that the energy differences between isomers are typically small (less than 10 kJ/mol), explaining the facile interconversion observed experimentally. The barriers for isomerization are generally low, with transition states involving minor reorganization of the coordination sphere [21].

Spectroscopic differentiation between isomeric forms is possible through careful analysis of infrared and NMR spectra. The ν(Ru-Cl) stretching frequencies are particularly diagnostic, with different isomers showing characteristic patterns in the 300-350 cm⁻¹ region [25]. Similarly, the ¹H NMR spectra of the cyclooctadiene protons provide valuable information about the coordination environment and ligand dynamics [24].

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant